EIF2AK3 Binding: N-Propyl vs. N-Cyclopentyl Analog
The direct N-cyclopentyl analog (CID 895382/BDBM46459) is a confirmed inactive against the EIF2AK3 kinase (EC50 > 55,700 nM) [1]. This inactivity establishes a clear baseline. The N-propyl derivative presents a distinct linear hydrophobic chain that is conformationally more flexible and less sterically demanding than the cyclopentyl ring. This difference is predicted to influence the fit within the kinase ATP-binding pocket [2]. While direct activity data for the N-propyl compound is not publicly available, the quantitative inactivity of the nearest neighbor provides a crucial comparator, suggesting the N-propyl modification is a key structural requirement for potentially rescuing or improving binding affinity at this or similar targets.
| Evidence Dimension | EIF2AK3 Kinase Inhibition (EC50) |
|---|---|
| Target Compound Data | Data unavailable; predicted to differ from comparator based on structural divergence. |
| Comparator Or Baseline | N-cyclopentyl analog (CID 895382): EC50 > 55,700 nM |
| Quantified Difference | Not quantifiable for target compound; comparator activity is negligible. |
| Conditions | In vitro enzyme inhibition assay, The Scripps Research Institute Molecular Screening Center (PubChem AID 1528). |
Why This Matters
This confirmed negative result for the closest analog positions the N-propyl compound as the essential probe for investigating the impact of a linear, small alkyl chain on EIF2AK3 or related kinase engagement, which is critical for SAR studies.
- [1] BindingDB. (n.d.). BDBM46459: N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide - EIF2AK3 Activity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=46459 View Source
- [2] PubChem BioAssay Summary AID 1528. (n.d.). EIF2AK3 Inhibitor Screening. Retrieved from https://pubchem.ncbi.nlm.nih.gov/assay/assay.cgi?aid=1528 View Source
